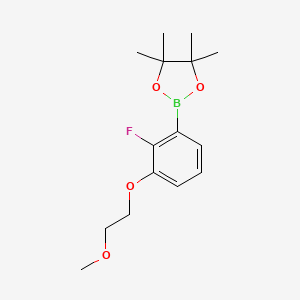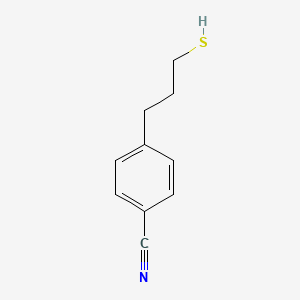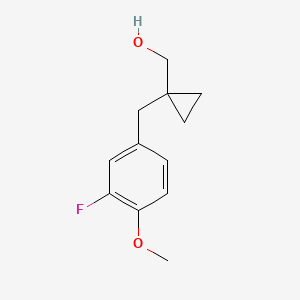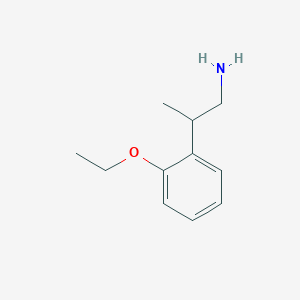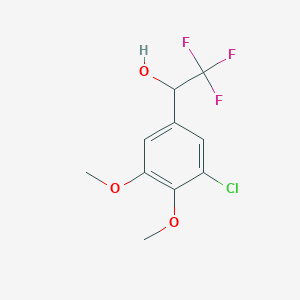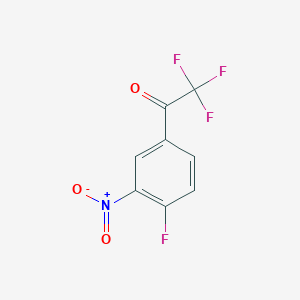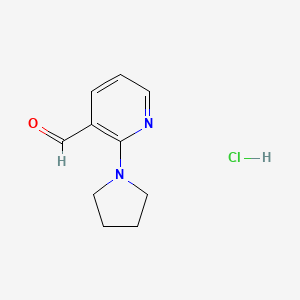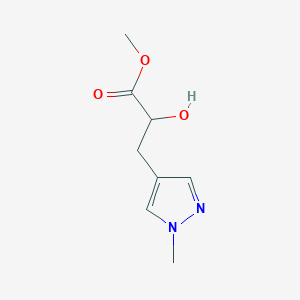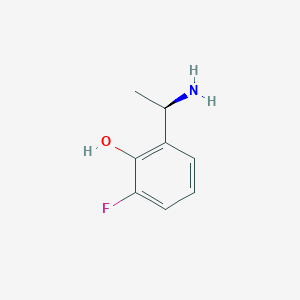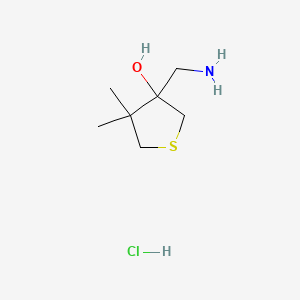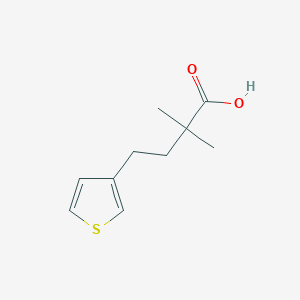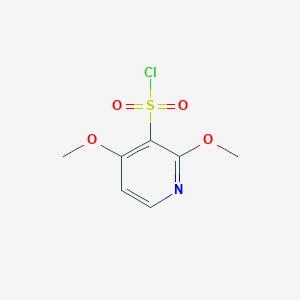
2,4-Dimethoxypyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO4S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethoxypyridine-3-sulfonyl chloride can be synthesized through the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of a sulfonyl chloride reagent.
Industrial Production Methods
In industrial settings, the preparation of pyridine-3-sulfonyl chlorides, including this compound, can be achieved using microchannel reactors. This method involves the rapid diazotization of 3-aminopyridine with isoamyl nitrite and subsequent reaction with thionyl chloride . This approach offers advantages such as mild reaction conditions, high yield, and good product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxypyridine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by introducing sulfonyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-sulfonyl chloride: A simpler analog without the methoxy groups.
2,4-Dichloropyridine-3-sulfonyl chloride: A similar compound with chlorine substituents instead of methoxy groups.
Uniqueness
2,4-Dimethoxypyridine-3-sulfonyl chloride is unique due to the presence of methoxy groups at the 2 and 4 positions of the pyridine ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other pyridine-3-sulfonyl chlorides.
Eigenschaften
Molekularformel |
C7H8ClNO4S |
|---|---|
Molekulargewicht |
237.66 g/mol |
IUPAC-Name |
2,4-dimethoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-5-3-4-9-7(13-2)6(5)14(8,10)11/h3-4H,1-2H3 |
InChI-Schlüssel |
OWZRNKPTVDTVKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)OC)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


